molecular formula C6H15NO B1589885 N-(2-Methoxyethyl)-N-propylamine CAS No. 43175-57-1

N-(2-Methoxyethyl)-N-propylamine

Cat. No. B1589885
CAS RN: 43175-57-1
M. Wt: 117.19 g/mol
InChI Key: UDZCEFCJEGGQOJ-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)-N-propylamine” is a chemical compound12. However, detailed information about this specific compound is not readily available. It’s worth noting that compounds with similar structures, such as “N-(2-Methoxyethyl)methylamine” and “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium”, have been studied12.



Synthesis Analysis

The synthesis of compounds similar to “N-(2-Methoxyethyl)-N-propylamine” has been reported. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) was synthesized by reversible addition3. However, the specific synthesis process for “N-(2-Methoxyethyl)-N-propylamine” is not provided in the available resources.



Molecular Structure Analysis

The molecular structure of “N-(2-Methoxyethyl)-N-propylamine” is not explicitly provided in the available resources. However, related compounds such as “N-(2-Methoxyethyl)methylamine” and “N-(2-Methoxyethyl)ethylamine” have been studied, and their molecular structures have been analyzed45.



Chemical Reactions Analysis

Specific chemical reactions involving “N-(2-Methoxyethyl)-N-propylamine” are not provided in the available resources. However, studies on related compounds have been conducted. For example, the reaction of “N-(2-Methoxyethyl)methylamine” with nitrocellulose has been studied6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, related compounds such as “N-(2-Methoxyethyl)methylamine” have been studied, and their properties have been analyzed49.


Scientific Research Applications

Specific Scientific Field

This research is in the field of Polymer Science .

Summary of the Application

The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .

Methods of Application

The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .

Results or Outcomes

The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .

Thermoresponsive Non-Ionic Polymer

Specific Scientific Field

This research is in the field of Colloid and Polymer Science .

Summary of the Application

The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .

Methods of Application

PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Results or Outcomes

The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

Thermoresponsive Non-Ionic Polymer Combining the Amide and the Ethyleneglycolether Motifs

Specific Scientific Field

This research is in the field of Colloid and Polymer Science .

Summary of the Application

The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .

Methods of Application

PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Results or Outcomes

The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers

Specific Scientific Field

This research is in the field of Polymer Materials .

Summary of the Application

The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .

Methods of Application

The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .

Results or Outcomes

The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .

Thermoresponsive Non-Ionic Polymer Combining the Amide and the Ethyleneglycolether Motifs

Specific Scientific Field

This research is in the field of Colloid and Polymer Science .

Summary of the Application

The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .

Methods of Application

PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Results or Outcomes

The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide)

Specific Scientific Field

This research is in the field of Polymer Materials .

Summary of the Application

The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .

Methods of Application

The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .

Results or Outcomes

The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .

Safety And Hazards

The safety data and hazards associated with “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, safety data for related compounds such as “Bis(2-methoxyethyl) ether” and “N-(2-METHOXYETHYL)ETHYLAMINE” have been reported10111213.


Future Directions

The future directions for the study of “N-(2-Methoxyethyl)-N-propylamine” are not explicitly provided in the available resources. However, studies on related compounds suggest potential areas of interest. For example, the use of Poly(2-methoxyethyl acrylate) (PMEA) in dental resins has been optimized14, and the study of divalent nonaqueous metal-air batteries has been stepped up15. These could provide insights into potential future directions for the study of “N-(2-Methoxyethyl)-N-propylamine”.


properties

IUPAC Name

N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZCEFCJEGGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481834
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-N-propylamine

CAS RN

43175-57-1
Record name N-(2-METHOXYETHYL)-N-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Di Fabio, R Arban, G Bernasconi… - Journal of medicinal …, 2008 - ACS Publications
In an effort to discover novel CRF-1 receptor antagonists exhibiting improved physicochemical properties, a dihydropirrole[2,3]pyridine scaffold was designed and explored in terms of …
Number of citations: 11 pubs.acs.org

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